![molecular formula C7H11N3S B1517389 2-(Pyrrolidin-1-yl)thiazol-4-amine CAS No. 849091-89-0](/img/structure/B1517389.png)
2-(Pyrrolidin-1-yl)thiazol-4-amine
Overview
Description
“2-(Pyrrolidin-1-yl)thiazol-4-amine” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another important heterocycle that exhibits a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, has sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, thiazoles are known to exhibit a wide range of biological activities, which can be affected by substituents on a particular position of the thiazole ring .Scientific Research Applications
Computational Analysis and Chemical Properties
- Dynamic Tautomerism and Divalent N(I) Character : N-(Pyridin-2-yl)thiazol-2-amine, a compound similar in structure to 2-(Pyrrolidin-1-yl)thiazol-4-amine, exhibits dynamic tautomerism and divalent N(I) character, indicating a complex isomeric and electronic structure that could be relevant for designing drugs and materials with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Chemical Reactions
- Synthesis of Thiazolidin-4-ones and Thiazinan-4-ones : Utilizing 1-(2-aminoethyl)pyrrolidine as an amine precursor demonstrates the potential for creating novel compounds that could serve as acetylcholinesterase inhibitors, highlighting the synthetic versatility of pyrrolidine-based compounds (Neves et al., 2019).
- Anticancer Activity of Arylazothiazoles and Thiadiazoles : The use of a pyrrolidine derivative in synthesizing arylazothiazoles and thiadiazoles with promising anticancer activity indicates the potential biomedical applications of pyrrolidine-based compounds (Gomha et al., 2015).
Biological Applications
- Acetylcholinesterase Inhibition : The research on thiazolidin-4-one and thiazinan-4-one derivatives originating from pyrrolidine-based amines underscores their potential as acetylcholinesterase inhibitors, offering a basis for developing new therapeutic agents (Neves et al., 2019).
- Catalytic Applications : Divalent ytterbium complexes incorporating pyrrolidine derivatives have been identified as effective catalysts for intermolecular hydrophosphination and hydroamination reactions, showcasing the utility of pyrrolidine-based ligands in catalysis (Basalov et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition of Copper : A study focusing on 4-(pyridin-3-yl) thiazol-2-amine, which shares functional groups with this compound, revealed its effectiveness as a corrosion inhibitor for copper, suggesting potential applications in protecting metal surfaces (Farahati et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt .
Mode of Action
It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
For example, some pyrrolidine derivatives have shown undesirable activity against the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Result of Action
It’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .
properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFKEXSDQAVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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